molecular formula C18H12I3N B1352930 Tris(4-iodophenyl)amine CAS No. 4181-20-8

Tris(4-iodophenyl)amine

Cat. No. B1352930
CAS RN: 4181-20-8
M. Wt: 623 g/mol
InChI Key: AQGZDWJFOYXGAA-UHFFFAOYSA-N
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Description

Tris(4-iodophenyl)amine is a chemical compound with the molecular formula C18H12I3N . It is a useful building block mostly used in the preparation of nanostructures and nanoparticles .


Synthesis Analysis

The synthesis of Tris(4-iodophenyl)amine can be achieved through a reaction involving triphenylamine . The reaction is carried out in a three-necked flask with triphenylamine, acetic acid, potassium iodide, and potassium iodate at 110 degrees Celsius for 12 hours .


Chemical Reactions Analysis

Tris(4-iodophenyl)amine is primarily used in the preparation of nanostructures and nanoparticles . It is involved in the preparation of a macrocycle-in-a-macrocycle superstructure with all-gauche conformation by reversible radical association, and in the preparation of supramolecular nanocages on terpyridine building blocks .


Physical And Chemical Properties Analysis

Tris(4-iodophenyl)amine is a solid at 20 degrees Celsius . It has a molecular weight of 623.01 . It is soluble in toluene and dichloromethane . Its melting point is 167 degrees Celsius, and its predicted boiling point is 559.5 degrees Celsius .

Scientific Research Applications

Tris(4-iodophenyl)amine, a triarylamine, is a compound of interest in various scientific research fields due to its unique properties. Below are detailed sections focusing on six unique applications:

Electronics: Charge Transport

Tris(4-iodophenyl)amine has been studied for its charge transport properties. Research indicates that the compound exhibits interesting impedance characteristics at different frequencies, which is significant for electronic applications like semiconductors .

Organic Semiconductors: Optoelectronic Properties

This compound is also relevant in the field of organic semiconductors. It has been reported to contribute to the optoelectronic properties of materials, which is crucial for the development of devices like light-emitting diodes (LEDs) and solar cells .

Photocatalysis: Adsorption and Photocatalytic Properties

In photocatalysis, Tris(4-iodophenyl)amine has been explored for its adsorption and photocatalytic properties, which could be beneficial in environmental applications such as water purification and air cleaning .

Synthesis of Hyperbranched Conjugated Polymers

The compound serves as a building block in the synthesis of hyperbranched conjugated polymers, which have applications in creating new materials with tailored electrical properties .

Molecular Intercalation: Material Characterization

Tris(4-iodophenyl)amine can intercalate into other materials, altering their properties. This application is important for material science, particularly in characterizing and developing new composite materials .

Organic Synthesis: Small Molecule Development

It is used in organic synthesis to develop small molecules with specific properties, such as those required for high-performance organic electronics .

Safety and Hazards

Tris(4-iodophenyl)amine can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

properties

IUPAC Name

4-iodo-N,N-bis(4-iodophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGZDWJFOYXGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12I3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430979
Record name Tris(4-iodophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-iodophenyl)amine

CAS RN

4181-20-8
Record name Tris(4-iodophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-iodophenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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